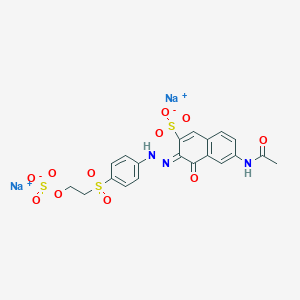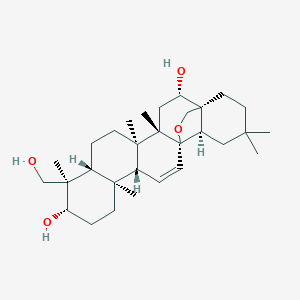
3-氨基苯甲酰胺
描述
3-Aminobenzanilide, also known as N-(3-aminophenyl)benzamide, is a compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 g/mol .
Molecular Structure Analysis
The IUPAC name for 3-Aminobenzanilide is N-(3-aminophenyl)benzamide . The InChI code is InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) .Physical And Chemical Properties Analysis
3-Aminobenzanilide has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 212.094963011 g/mol . The topological polar surface area is 55.1 Ų .科学研究应用
抗惊厥活性:3-氨基苯甲酰衍生物表现出显著的抗惊厥效果。一项研究发现,从2,6-二甲基苯胺衍生的特定衍生物显示出强大的抗最大电击惊厥(MES)活性,其有效剂量(ED50)为13.48毫克/千克,具有高的保护指数,可与苯巴比妥和苯妥英相媲美 (Clark, Lin, & Sansom, 1986)。
对代谢过程的影响:3-氨基苯甲酰胺,一种相关化合物,影响除了作为多聚腺苷二磷酸核糖合成酶抑制剂的作用之外的各种代谢过程。它影响细胞存活能力、葡萄糖代谢和DNA合成,表明其广泛的生物影响及在常用浓度下可能出现的副作用 (Milam & Cleaver, 1984)。
在DNA修复中的作用:3-氨基苯甲酰胺已被研究其对DNA修复过程的影响,特别是在多聚腺苷二磷酸核糖合成酶抑制的背景下。然而,由于在较高浓度下的非特异性效应和细胞毒性,其在这一领域的应用变得复杂 (Cleaver, Milam, & Morgan, 1985)。
抗有丝分裂和抗血管活性:对包含3-氨基苯甲酰胺结构基元的1-(3',4',5'-三甲氧基苯甲酰)-3-芳基氨基-5-氨基-1,2,4-三唑类化合物的研究表明其在癌症治疗中具有潜在的抗增殖活性。这些化合物与微管相互作用,影响细胞周期效应 (Romagnoli et al., 2014)。
抑制多聚腺苷二磷酸核糖聚合酶:3-氨基苯甲酰胺作为PARP抑制剂在减少大鼠缺血再灌注后肺组织损伤方面显示出潜力,表明其在炎症性损伤中的治疗潜力 (Koksel et al., 2005)。
对DNA前体代谢的影响:3-氨基苯甲酰胺影响DNA前体代谢,影响各种核苷酸的嵌入到DNA中,可能使其作为多聚腺苷二磷酸核糖合成酶的特异性抑制剂的使用变得复杂 (Milam, Thomas, & Cleaver, 1986)。
安全和危害
作用机制
Target of Action
It’s known that the compound has been evaluated for its anticonvulsant activity , suggesting that its targets may be related to neurological pathways.
Mode of Action
The compound has been studied for its anticonvulsant effects , which suggests it may interact with neurological targets to modulate electrical activity in the brain
Result of Action
3-Aminobenzanilide has been found to exhibit anticonvulsant activity . In animal models, the compound was effective against seizures induced by maximal electroshock (MES) and pentylenetetrazole . These findings suggest that 3-Aminobenzanilide may exert its effects by modulating neuronal activity, thereby preventing or reducing the occurrence of seizures.
Action Environment
Proper storage conditions, as indicated by manufacturers, should be adhered to ensure the compound’s stability .
属性
IUPAC Name |
3-amino-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSPULPPMWHXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162326 | |
| Record name | Benzamide, 3-amino-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzanilide | |
CAS RN |
14315-16-3 | |
| Record name | 3-Amino-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3-amino-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W3FN9XB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features contribute to the anticonvulsant activity of 3-Aminobenzanilide derivatives?
A1: Research indicates that the position of the amino group on the benzanilide scaffold plays a crucial role in anticonvulsant activity []. Specifically, the study found that 3-aminobenzanilides exhibited greater potency against maximal electroshock (MES)-induced seizures in mice compared to their 2-aminobenzanilide counterparts []. Furthermore, introducing alkyl substituents, particularly at the 2 and 6 positions of the aniline ring, further enhanced the anticonvulsant activity []. For instance, the 3-aminobenzanilide derivative with a 2,6-dimethyl substitution on the aniline ring (compound 21 in the study) demonstrated the most potent anti-MES activity, surpassing even phenobarbital and phenytoin in efficacy []. This suggests that both the position of the amino group and the presence of specific alkyl substituents are critical for maximizing the anticonvulsant effects of 3-aminobenzanilide derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














